9-[3-(prop-2-yn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
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Overview
Description
9-[3-(prop-2-yn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a xanthene core, which is a tricyclic structure, and a phenyl group substituted with a prop-2-yn-1-yloxy moiety. The unique structure of this compound makes it an interesting subject for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[3-(prop-2-yn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione typically involves multiple steps. One common method involves the reaction of a substituted phenol with propargyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like acetone . This reaction yields the prop-2-yn-1-yloxy derivative, which can then be further reacted with appropriate xanthene precursors under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
9-[3-(prop-2-yn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH₄) to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: KMnO₄ in an acidic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst like iron (Fe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
9-[3-(prop-2-yn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 9-[3-(prop-2-yn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit key enzymes in bacterial cells, leading to cell death . The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage to cells.
Comparison with Similar Compounds
Similar Compounds
Propargyloxytrimethylsilane: A compound with a similar propargyloxy group, used in various organic synthesis reactions.
1,2,3-Triazoles: Compounds with a triazole ring, known for their wide range of biological activities.
Chalcone-linked 1,2,3-triazoles: Compounds that combine chalcone and triazole moieties, exhibiting unique photophysical and biological properties.
Uniqueness
9-[3-(prop-2-yn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is unique due to its xanthene core structure combined with a prop-2-yn-1-yloxy-substituted phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
9-(3-prop-2-ynoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O4/c1-2-12-25-15-7-3-6-14(13-15)20-21-16(23)8-4-10-18(21)26-19-11-5-9-17(24)22(19)20/h1,3,6-7,13,20H,4-5,8-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMCXVQLOUFSSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC(=C1)C2C3=C(CCCC3=O)OC4=C2C(=O)CCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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